molecular formula C24H15B B1529768 2-(4-Bromophenyl)triphenylene CAS No. 1158227-56-5

2-(4-Bromophenyl)triphenylene

Cat. No.: B1529768
CAS No.: 1158227-56-5
M. Wt: 383.3 g/mol
InChI Key: FWESVNIHRVSDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Bromophenyl)triphenylene” is an organic compound with the molecular formula C24H15Br . It belongs to the product group of semiconductors .


Molecular Structure Analysis

The molecular structure of “this compound” involves a bromophenyl group attached to a triphenylene group . The exact structure would require more specific information or a detailed spectroscopic analysis.


Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . Its molecular weight is 383.29 g/mol . More specific physical and chemical properties would require experimental determination or additional data.

Scientific Research Applications

Aggregation-Induced Emission and Explosive Detection

Hyperbranched conjugated poly(tetraphenylethene) polymers demonstrate a novel phenomenon of aggregation-induced or enhanced emission, which can be significantly quenched by picric acid, suggesting their potential as efficient fluorescent chemosensors for explosives detection (Hu et al., 2012).

Enhanced Hole-Transporting Properties

The synthesis of new aggregation-induced emission (AIE) luminogens by attaching triphenylamine (TPA) to the tetraphenylethene (TPE) core has been shown to enhance hole-transporting properties, making these compounds promising for applications in organic electronics (Liu et al., 2011).

Liquid-Crystalline Properties

Research has led to the synthesis of 2,7-difunctional tetra(alkoxy)triphenylene and its conversion to extended hybrid mesogenic compounds, revealing their capability to exhibit columnar hexagonal mesophases, relevant for advanced liquid-crystalline material applications (Zelcer et al., 2013).

Photovoltaic and Electronic Applications

Innovative triphenylene derivatives have been synthesized, displaying unique properties such as deep-blue aggregation-induced emission (AIE) suitable for non-doped organic light-emitting diodes (OLEDs), indicating their utility in enhancing the performance of photovoltaic devices and electronic displays (Huang et al., 2014).

Synthesis and Chemical Reactivity

Studies have explored novel pathways for the synthesis of triphenylene derivatives through palladium-catalyzed coupling and C-H activation, offering efficient methods for producing a wide variety of functionalized triphenylene compounds for material science and other applications (Wu et al., 2018).

Safety and Hazards

The safety data sheet for “2-(4-Bromophenyl)triphenylene” suggests that it may be harmful if swallowed and may cause skin and eye irritation . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

Properties

IUPAC Name

2-(4-bromophenyl)triphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br/c25-18-12-9-16(10-13-18)17-11-14-23-21-7-2-1-5-19(21)20-6-3-4-8-22(20)24(23)15-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWESVNIHRVSDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound A (4.0 g, 16.4 mmol), zinc (10.72 g, 163.9 mmol), PdCl2(PPh3)2 (1.16 g, 1.7 mmol), and 1-bromo-4-iodobenzene (4.64 g, 16.4 mmol) or 1-bromo-3-iodobenzene were charged in a two-necked bottle. The bottle was then vacuumed and purged with nitrogen, and dried toluene (100 mL) and triethyl amine (23.0 mL, 165.9 mmol) were added to the bottle. The mixture in the bottle was heated to 110° C. for reaction for 24 hours, and the resulting was filtered to remove metal. The filtrate was condensed to remove the solvent, and then purified by chromatography with hexanes to obtain B (3.90 g, yield=62%) as white solid.
Name
Compound A
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10.72 g
Type
catalyst
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.